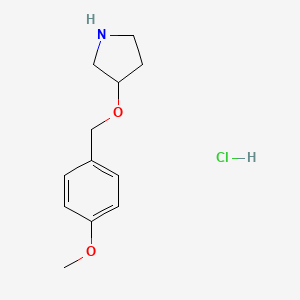

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy group, yielding simpler derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction could produce 3-(4-hydroxybenzyl)pyrrolidine.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a role in binding to these targets, influencing the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

3-((3-Methoxybenzyl)oxy)pyrrolidine: Similar structure but with the methoxy group in a different position on the benzyl ring.

Uniqueness

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is unique due to the presence of the methoxy group at the para position on the benzyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring with a 4-methoxybenzyl ether substituent. Its molecular formula is C12H17ClN2O2, with a molecular weight of approximately 241.76 g/mol. The compound is typically presented as a hydrochloride salt, enhancing its solubility and facilitating its application in biological and medicinal research.

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. The compound interacts with specific molecular targets, potentially acting as an agonist or antagonist at certain receptors or inhibiting the activity of enzymes, thereby influencing various metabolic pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : Studies have demonstrated that this compound may inhibit various enzymes, which could have implications in metabolic disorders.

- Receptor Binding : It has shown potential in binding to specific receptors, suggesting possible therapeutic applications in pharmacology.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains, although detailed investigations are still required.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among these compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 3-((2-Chlorobenzyl)oxy)pyrrolidine hydrochloride | 1220033-11-3 | Different chlorobenzyl substitution |

| 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride | 1220033-10-2 | Piperidine ring instead of pyrrolidine |

| 3-(Phenoxypyrrolidine hydrochloride | 21767-15-7 | Presence of phenoxy group |

| 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | Variation in phenyl substitution |

This comparative analysis highlights the distinct structural characteristics of this compound, which may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

- Antimicrobial Studies : In one study, derivatives similar to this compound were tested against various bacterial strains. Compounds with aryl groups exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating the potential for further exploration of this compound in antimicrobial applications .

- Enzyme Activity : Another investigation focused on the enzyme inhibition profile of related compounds. The results suggested that modifications to the pyrrolidine structure could enhance inhibitory effects on specific metabolic enzymes, which could be critical for developing therapeutic agents targeting metabolic disorders .

Q & A

Q. What are the key methodological considerations for synthesizing 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride?

Basic Research Question

The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution of the pyrrolidine nitrogen with a 4-methoxybenzyloxy group. Critical parameters include:

- Catalysts : Chiral catalysts (e.g., Lewis acids) enable asymmetric synthesis of enantiopure forms .

- Solvent/base optimization : Polar aprotic solvents (e.g., dichloromethane) and bases like K₂CO₃ improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can structural elucidation of this compound be performed to confirm its configuration?

Basic Research Question

Advanced spectroscopic and crystallographic techniques are essential:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxybenzyl group at C3 of pyrrolidine) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₂H₁₆ClNO₂, MW 261.7 g/mol) .

- X-ray crystallography : Resolves bond angles and confirms stereochemistry .

Q. What biological activities have been reported for this compound, and how are they assessed?

Basic Research Question

Preliminary studies suggest:

- Neurotransmitter modulation : In vitro assays (e.g., radioligand binding) show affinity for serotonin (5-HT) and dopamine receptors .

- Anti-inflammatory potential : Inhibition of COX-2 in macrophage models via ELISA .

Methodological validation requires dose-response curves and comparative studies against reference compounds (e.g., fluoxetine for serotonin activity) .

Q. How do structural modifications influence the pharmacological profile of this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) :

Q. How can enantiomer-specific effects be investigated for this compound?

Advanced Research Question

- Asymmetric synthesis : Chiral catalysts (e.g., BINAP-metal complexes) yield enantiopure forms .

- Enantioselective assays : Compare (R)- and (S)-enantiomers in receptor-binding studies (e.g., IC₅₀ differences in 5-HT₁A assays) .

Q. How should researchers address contradictions in reported biological activities?

Advanced Research Question

Discrepancies (e.g., serotonin vs. anti-inflammatory activity) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .

- Metabolite interference : Use LC-MS to identify active metabolites in biological matrices .

Q. What safety protocols are recommended for handling this compound?

Basic Research Question

- Irritant properties : Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Q. What methodologies are suitable for in vivo pharmacokinetic studies?

Advanced Research Question

- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., demethylated derivatives) .

- Pharmacokinetic parameters : Calculate bioavailability (AUC), half-life (t₁/₂), and clearance in rodent models .

Q. How can computational modeling optimize the design of derivatives?

Advanced Research Question

- Molecular docking : AutoDock Vina predicts binding poses at serotonin receptors .

- QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to activity .

Q. What analytical methods ensure quality control in research-scale synthesis?

Basic Research Question

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H |

InChI Key |

AVIVZJQSZNSGRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2CCNC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.